N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide
CAS No.: 1021225-00-2
Cat. No.: VC11924654
Molecular Formula: C18H16FN3O3
Molecular Weight: 341.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021225-00-2 |
|---|---|
| Molecular Formula | C18H16FN3O3 |
| Molecular Weight | 341.3 g/mol |
| IUPAC Name | N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H16FN3O3/c19-14-6-4-13(5-7-14)15-8-9-17(23)22(21-15)11-2-10-20-18(24)16-3-1-12-25-16/h1,3-9,12H,2,10-11H2,(H,20,24) |
| Standard InChI Key | WSPXIZRGMQABMV-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=COC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound features a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a propyl chain linked to a furan-2-carboxamide moiety at position 1. Its molecular formula is C₁₈H₁₆FN₃O₃, with a molecular weight of 341.34 g/mol . The SMILES notation (O=C(NCCCn1nc(-c2ccc(F)cc2)ccc1=O)c1ccco1) confirms the presence of critical functional groups, including the fluorophenyl ring and furan carboxamide .
Table 1: Physicochemical Properties
Structural Analogues
Comparative analysis with N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide (CAS 1021266-64-7) reveals that replacing the furan ring with thiophene increases molecular weight to 357.4 g/mol but preserves the pyridazinone scaffold . This substitution alters electronic properties, potentially influencing receptor binding .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Pyridazinone Core Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones yields the 1,6-dihydropyridazin-6-one scaffold .
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Fluorophenyl Substitution: Electrophilic aromatic substitution introduces the 4-fluorophenyl group at position 3 .
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Propyl Linker Attachment: Alkylation of the pyridazinone nitrogen with 3-bromopropane creates the propyl spacer .
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Furan Carboxamide Coupling: Amide bond formation between the propylamine and furan-2-carbonyl chloride finalizes the structure .
Optimization Challenges
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Yield Limitations: Steric hindrance during the alkylation step reduces yields to ~45% .
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Purification: Chromatography is required to separate regioisomers formed during fluorophenyl substitution .
Pharmacological Properties and Mechanisms of Action
Calpain Inhibition
As a carboxamide derivative, the compound exhibits calpain-inhibitory activity (IC₅₀ = 120 nM in vitro) . Its mechanism involves:
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Competitive binding to the calpain active site via the fluorophenyl group.
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Stabilization of the enzyme-inhibitor complex through hydrogen bonding with the pyridazinone carbonyl .
Selectivity Profile
The compound shows >50-fold selectivity for calpain over cathepsin B (IC₅₀ = 6.2 µM), attributed to the furan carboxamide’s spatial orientation .
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